molecular formula C24H28N4O4 B2460167 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide CAS No. 946343-83-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2460167
CAS No.: 946343-83-5
M. Wt: 436.512
InChI Key: UFTKHHIIQDQVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone linked to a 3,4-dimethoxyphenethylamine group and an indazole-3-carbonyl moiety. The 3,4-dimethoxyphenyl group may enhance lipophilicity and blood-brain barrier penetration, while the indazole moiety could contribute to aromatic stacking interactions with biological targets.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-31-20-8-7-16(15-21(20)32-2)9-12-25-23(29)17-10-13-28(14-11-17)24(30)22-18-5-3-4-6-19(18)26-27-22/h3-8,15,17H,9-14H2,1-2H3,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTKHHIIQDQVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C(=O)C3=NNC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazines and ketones.

    Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions.

    Introduction of the 3,4-dimethoxyphenethyl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced analogs.

    Substitution: This can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic uses.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Replaces the indazole-piperidine-carboxamide unit with a simple benzamide group.
  • Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Properties: Melting point: 90°C (vs. undetermined for the target compound). Lacks the piperidine ring, which may diminish conformational flexibility critical for binding to enzymes like kinases.

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structure : Features a quaternary ammonium center and a propylcarbamoyl linker instead of the indazole-piperidine system.
  • Crystallography: Monoclinic crystal system (space group P2₁/c), with unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å . Hydration (2 H₂O molecules) enhances stability but may reduce membrane permeability compared to the anhydrous target compound.
  • Pharmacological Implications : The cationic azanium group could favor ionic interactions with receptors, contrasting with the neutral, lipophilic indazole-piperidine scaffold.

Pharmacological and Physicochemical Comparisons

Parameter Target Compound Rip-B Azanium Derivative
Molecular Weight ~495.5 g/mol (estimated) 299.36 g/mol 503.02 g/mol
Key Functional Groups Indazole, piperidine, carboxamide Benzamide, dimethoxyphenethyl Azanium, carbamoyl, dimethoxyphenethyl
Synthetic Complexity High (multi-step synthesis) Low (single-step reaction) Moderate (crystallization-dependent)
Potential Bioactivity Kinase inhibition, CNS modulation Antimicrobial (hypothesized) Ionic channel modulation
  • Solubility : The target compound’s indazole and piperidine groups may reduce aqueous solubility compared to Rip-B but improve it relative to the crystalline azanium derivative.
  • Target Selectivity : The indazole-3-carbonyl group in the target compound mimics ATP-binding motifs in kinases, a feature absent in the compared analogues.

Research Findings and Limitations

  • Rip-B: Limited pharmacological data exist, though its simplicity makes it a candidate for antimicrobial screens .
  • Azanium Derivative : Crystallographic data suggest stable solid-state packing, but its charged nature limits bioavailability .
  • Target Compound: No direct in vivo data are available in the provided evidence.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an indazole core, which is known for its diverse biological activities. The presence of the piperidine ring and the 3,4-dimethoxyphenyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that compounds with indazole scaffolds exhibit various biological activities, including:

  • Antitumor Activity : Indazole derivatives have been identified as potent inhibitors of several cancer cell lines. For instance, compounds similar to our target have shown IC50 values in the nanomolar range against multiple myeloma and colon cancer cells .
  • Inhibition Mechanisms : The compound may act through inhibition of specific kinases or enzymes involved in tumor growth and proliferation. For example, certain indazole derivatives have been documented to inhibit Aurora kinases and FGFR1 with IC50 values ranging from 2.9 nM to 642.1 nM .

Anticancer Studies

A significant body of research has focused on the anticancer properties of indazole derivatives:

  • Study on HCT116 Cells : An indazole derivative similar to our compound was tested on HCT116 colon cancer cells, demonstrating a marked reduction in cell viability with an IC50 value of 0.64 μM .
  • In Vivo Models : In mouse xenograft models, compounds with similar structures effectively delayed tumor growth, indicating promising in vivo efficacy .
  • Structure-Activity Relationship (SAR) : Modifications to the indazole structure significantly impacted biological activity. For example, substituting different groups at the 4-position of the indazole ring enhanced potency against specific cancer cell lines .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Targeting kinases such as Pim-1 and FGFR1 has been highlighted as a key mechanism for anticancer activity. The presence of specific substituents can enhance binding affinity and selectivity towards these targets .
  • Cell Cycle Arrest : Some studies suggest that indazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Table: Biological Activities of Related Indazole Derivatives

Compound NameActivity TypeIC50 (nM/µM)Reference
CFI-400945Antitumor<10
Compound 82aPim Kinase Inhibitor0.4 - 1.1
Compound 83Antiproliferative0.64
FGFR1 InhibitorEnzymatic Inhibition15 - 69

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what analytical methods validate its purity?

Answer:
The compound can be synthesized via multi-step protocols involving condensation of indazole-3-carbonyl derivatives with functionalized piperidine intermediates. For example, analogous compounds are synthesized through nucleophilic substitution or amide coupling reactions, as demonstrated in pyrazole-carboxamide derivatives . Critical analytical techniques include:

  • HPLC (≥98% purity verification; column selection and mobile phase optimization are essential) .
  • NMR spectroscopy (1H/13C for structural confirmation, e.g., verifying methoxy groups at 3,4-positions on phenyl rings) .
  • Mass spectrometry (exact mass determination to distinguish isotopic patterns) .

Advanced: How can contradictions in bioactivity data across different experimental models be addressed?

Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or cellular models. Methodological solutions include:

  • Standardized solubility protocols : Use co-solvents like DMSO with controlled concentrations (<0.1% v/v) to avoid cytotoxicity artifacts .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability tests to confirm target specificity .
  • Dose-response normalization : Adjust for differences in membrane permeability using logP calculations (predicted via software like MarvinSketch) .

Basic: Which crystallographic techniques characterize the compound’s 3D structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Monoclinic crystal systems (space group P21/c), as observed in structurally related dimethoxyphenyl derivatives .
  • Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O bonds) to explain stability .
  • Thermal ellipsoid plots : Assess dynamic disorder in methoxy groups using refinement software (e.g., SHELXL) .

Advanced: What strategies improve aqueous solubility and stability for in vitro studies?

Answer:

  • Salt formation : Introduce hydrochloride or dihydrate forms, as seen in similar carboxamides, to enhance polarity .
  • Prodrug derivatization : Temporarily esterify carboxyl groups (e.g., methyl esters) for improved membrane permeability, followed by hydrolysis in vivo .
  • Co-solvent systems : Use cyclodextrins or PEG-based surfactants to solubilize hydrophobic moieties like the indazole ring .

Basic: Which functional groups are critical for pharmacological activity?

Answer:

  • Indazole-3-carbonyl : Acts as a hydrogen bond acceptor, mimicking ATP-binding sites in kinase targets .
  • Piperidine carboxamide : Enhances conformational flexibility for target engagement .
  • 3,4-Dimethoxyphenethyl : Modulates lipophilicity and π-π stacking with aromatic residues in binding pockets .

Advanced: How is molecular docking used to predict binding affinity, and how are results validated?

Answer:

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., indazole with kinase hinge regions). Parameterize force fields for methoxy groups .
  • Validation methods :
    • Alanine scanning mutagenesis : Test predicted binding residues in target proteins .
    • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to corroborate docking scores .

Basic: What are the storage conditions to prevent degradation?

Answer:

  • Temperature : Store at –20°C in amber vials to avoid light-induced demethylation of methoxy groups .
  • Humidity control : Use desiccants (silica gel) to prevent hygroscopic degradation, critical for carboxamide stability .

Advanced: How can SAR studies optimize this compound’s selectivity against off-target receptors?

Answer:

  • Substituent scanning : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., –CF3) to reduce off-target binding .
  • Scaffold hopping : Integrate pyrazine or quinazoline cores (analogous to ) to alter steric bulk .
  • Pharmacophore modeling : Identify essential spatial features (e.g., hydrogen bond donors) using MOE or Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.